5alpha-Cholest-7-en-3-one

Description

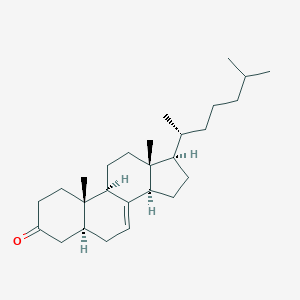

Structure

3D Structure

Propriétés

IUPAC Name |

(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-20,23-25H,6-9,11-17H2,1-5H3/t19-,20+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRPNSKUGCVRRB-IINKENNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15459-85-5 | |

| Record name | Lathostenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15459-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthesis and Metabolic Fates of 5alpha Cholest 7 En 3 One

Enzymatic Pathways Leading to 5alpha-Cholest-7-en-3-one Formation

The primary route for the synthesis of this compound involves the oxidation of a 3beta-hydroxy group on a sterol precursor. This conversion is a critical step in the broader network of steroid metabolism.

The most direct pathway for the formation of this compound is the dehydrogenation of its precursor, 5alpha-Cholest-7-en-3beta-ol, commonly known as lathosterol (B1674540). uniprot.orgsigmaaldrich.comwikipedia.org Lathosterol itself is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. sigmaaldrich.com The conversion reaction involves the oxidation of the 3beta-hydroxyl group of lathosterol into a 3-keto group, yielding this compound.

This dehydrogenation is catalyzed by enzymes known as 3beta-hydroxysteroid dehydrogenases (3β-HSDs). uniprot.orgnih.gov In the nematode Caenorhabditis elegans, a specific 3β-hydroxysteroid dehydrogenase, DHS-16, has been identified to perform this function. uniprot.org DHS-16 catalyzes the conversion of lathosterol to lathosterone (this compound), a necessary step for the maximal biosynthesis of Δ7-dafachronic acid, a steroidal hormone that regulates development and longevity in the organism. uniprot.orgnih.gov Biochemical studies have confirmed that DHS-16 possesses lathosterol 3β-dehydrogenase activity, converting 3-hydroxy steroids to 3-keto steroids. nih.gov

Table 1: Characteristics of DHS-16 in Caenorhabditis elegans

| Feature | Description | Source(s) |

| Protein Name | 3beta-hydroxysteroid dehydrogenase dhs-16 | uniprot.org |

| Gene Name | dhs-16 | uniprot.org |

| Organism | Caenorhabditis elegans | uniprot.org |

| Molecular Function | Oxidoreductase, specifically a 3beta-hydroxysteroid dehydrogenase that converts 3beta-hydroxysteroids to 3-ketosteroids. | uniprot.org |

| Catalytic Reaction | 5alpha-cholest-7-en-3beta-ol (Lathosterol) → this compound (Lathosterone) | uniprot.orgnih.gov |

| Biological Process | Essential for the production of dafachronic acids from cholesterol; involved in cholesterol metabolism, steroid metabolism, and sterol metabolism. | uniprot.org |

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases that play a central role in the metabolism of a wide variety of compounds, including steroids and sterols. nih.gov CYP7A1, or cholesterol 7-alpha-hydroxylase, is the rate-limiting enzyme in the classic pathway of bile acid synthesis, which is a major route for cholesterol catabolism. nih.govresearchgate.net It is located in the endoplasmic reticulum and specifically metabolizes cholesterol to 7α-hydroxycholesterol. nih.gov

While CYP7A1 is known to oxidize cholesterol and other sterol intermediates like 7-dehydrocholesterol (B119134) (7-DHC), its direct role in the oxidation of lathosterol to this compound is not explicitly established in available research. researchgate.net However, the broad substrate capacity of the CYP enzyme superfamily suggests that the oxidation of various sterol intermediates is a plausible mechanism for generating diverse oxysterols. For instance, CYP7A1 catalyzes the oxidation of 7-DHC to 7-ketocholesterol, demonstrating its capacity to act on the sterol ring. researchgate.net

The balance of 3-oxo and 3-hydroxy steroids is maintained by the interplay of dehydrogenases and reductases. Hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7) is a bifunctional enzyme that participates in both steroid hormone metabolism and cholesterol biosynthesis. uniprot.orgnih.govgenecards.org It functions as a 17beta-hydroxysteroid dehydrogenase and, importantly, as a 3-ketosteroid reductase. nih.govgenecards.org

As a 3-ketosteroid reductase, HSD17B7 catalyzes the reduction of a 3-oxo group to a 3beta-hydroxy group, essentially performing the reverse reaction of this compound formation. uniprot.orguniprot.org This activity is a key step in the post-squalene cholesterol biosynthesis pathway. uniprot.orgnih.gov While HSD17B7 does not produce this compound, its role in converting other 3-oxosteroids highlights the dynamic enzymatic control over this class of molecules within cellular metabolism.

Table 2: Selected Catalytic Activities of HSD17B7

| Reaction Type | Substrate | Product | Source(s) |

| 3-Ketosteroid Reduction | Zymosterone | Zymosterol | uniprot.org |

| 3-Ketosteroid Reduction | 4alpha-methyl-5alpha-cholest-8-en-3-one | 4alpha-methyl-5alpha-cholest-8-en-3beta-ol | uniprot.org |

| 17-Ketosteroid Reduction | Estrone (E1) | 17beta-estradiol (E2) | uniprot.orguniprot.org |

| 17-Ketosteroid Reduction | Dihydrotestosterone (DHT) | 5a-androstane-3b,17b-diol | uniprot.org |

Dehydrogenation of 5alpha-Cholest-7-en-3beta-ol (Lathosterol)

Downstream Metabolic Transformations and Pathway Integration

Once formed, this compound does not typically accumulate but is further metabolized, integrating into critical signaling pathways.

In C. elegans, this compound (lathosterone) is a crucial intermediate in the biosynthesis of dafachronic acids (DAs). uniprot.org DAs are a family of steroid hormones that act as ligands for the nuclear hormone receptor DAF-12. uniprot.orgnih.gov The binding of DAs to DAF-12 is a key regulatory event that controls the decision between reproductive development and entry into the dauer diapause, an alternative larval stage, and also influences lifespan. uniprot.org The conversion of lathosterol to lathosterone by DHS-16 is required for the efficient synthesis of Δ7-dafachronic acid, which is a potent, endogenous ligand for DAF-12. uniprot.orgnih.govnih.gov This positions this compound as a pivotal molecule linking cholesterol metabolism to endocrine signaling that governs fundamental aspects of the nematode's life cycle.

Interactions with Other Cholesterol Metabolism Intermediates

The biosynthesis of cholesterol is not a linear process but a branched pathway with numerous intermediates that can influence each other's formation and conversion. This compound is an oxidized derivative of 5α-cholest-7-en-3β-ol (lathosterol), a key intermediate in the Kandutsch-Russell pathway of cholesterol synthesis. sigmaaldrich.comresearchgate.netebi.ac.uknih.gov The formation of this compound is therefore intrinsically linked to the metabolic flux through this pathway and the enzymes that regulate it.

The Kandutsch-Russell pathway, one of the major routes for cholesterol production from lanosterol, involves a series of demethylations and reductions. elifesciences.org Lathosterol is a direct precursor to 7-dehydrocholesterol, which is then converted to cholesterol. researchgate.netresearchgate.netyoutube.com The enzyme cytochrome P450 7A1 (CYP7A1) has been shown to oxidize lathosterol, producing a 7-keto product, which corresponds to this compound. nih.govresearchgate.net This indicates that the generation of this compound is a potential side reaction or alternative metabolic fate for lathosterol, regulated by the activity of CYP7A1.

The concentration and conversion of intermediates within these pathways are tightly regulated. For instance, the activity of enzymes acting on one intermediate can be influenced by the presence of another. While direct inhibition or stimulation by this compound is not extensively documented, the principle of such interactions is well-established for structurally similar compounds. This suggests that the accumulation of this compound could potentially influence the enzymes involved in cholesterol biosynthesis, thereby affecting the levels of other intermediates.

The interplay between the major cholesterol synthesis pathways, the Bloch and Kandutsch-Russell pathways, further highlights the complexity of these interactions. The flux through these pathways can be tissue-specific and is influenced by factors such as cellular sterol levels. elifesciences.org The formation of this compound from a Kandutsch-Russell intermediate illustrates a point of divergence that can lead to a variety of bioactive sterols beyond cholesterol itself.

| Compound | Pathway | Relationship to this compound |

| 5α-Cholest-7-en-3β-ol (Lathosterol) | Kandutsch-Russell | Direct precursor, oxidized to form this compound. nih.govresearchgate.net |

| 7-Dehydrocholesterol | Kandutsch-Russell | Product of lathosterol dehydrogenation; its precursor is also the precursor for this compound. researchgate.netresearchgate.netyoutube.com |

| Cholesterol | Kandutsch-Russell / Bloch | End-product of the pathway from which this compound diverges. researchgate.net |

| Zymosterol | Bloch / Kandutsch-Russell | An earlier intermediate in the pathway leading to lathosterol. biorxiv.org |

Microbial Biotransformation of Related Cholestane (B1235564) Derivatives

Microorganisms possess a remarkable capacity to metabolize a wide array of organic compounds, including steroids. The biotransformation of cholestane derivatives by microbes is a significant area of research, revealing pathways for steroid degradation and the production of novel, valuable steroid compounds. researchgate.net Bacteria, in particular, have been shown to perform various modifications on the cholesterol skeleton.

Studies have demonstrated that certain bacteria can produce lathosterol, the precursor to this compound. nih.gov These microorganisms harbor the genetic machinery for sterol synthesis, which in some cases mirrors the complexity of eukaryotic pathways. biorxiv.org The presence of such pathways in bacteria suggests that they are also capable of producing a variety of cholesterol intermediates and their derivatives.

Microbial transformations of cholesterol and related sterols often involve oxidative processes, which can lead to the formation of keto-steroids. These reactions are typically catalyzed by specific enzymes that introduce functional groups to the steroid nucleus or cleave the side chain.

Enzymatic Modifications of Cholesterol by Microorganisms

The initial steps in the microbial degradation of cholesterol often involve the modification of the 3β-hydroxy group and the isomerization of the double bond in the A and B rings. wikipedia.org This is a critical transformation that prepares the steroid for further degradation.

A key enzyme in this process is cholesterol oxidase , a flavoenzyme that catalyzes the oxidation of cholesterol's 3β-hydroxyl group to a 3-keto group, and the subsequent isomerization of the Δ⁵ double bond to Δ⁴. mdpi.com This results in the formation of cholest-4-en-3-one. This enzymatic capability is found in a wide range of bacteria.

Another important class of enzymes is the 3β-hydroxysteroid dehydrogenases (3β-HSD) , which also oxidize the 3β-hydroxyl group but typically require a cofactor such as NAD+.

Microorganisms like Mycobacterium and Nocardia are well-known for their ability to degrade cholesterol. nih.gov They utilize a suite of enzymes to break down the sterol molecule, often leading to the accumulation of valuable steroid intermediates like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). These processes highlight the enzymatic capacity of microorganisms to perform specific and efficient modifications on the cholestane framework.

The enzymatic machinery of these microbes is not limited to degradation. They can also perform various other transformations, including hydroxylations, dehydrogenations, and reductions at different positions of the steroid nucleus. researchgate.net This metabolic versatility allows for the production of a diverse array of modified sterols.

Table of Key Microbial Enzymes and Their Functions in Sterol Modification

| Enzyme | Function | Common Microbial Source |

|---|---|---|

| Cholesterol Oxidase | Oxidation of 3β-hydroxyl group and isomerization of Δ⁵ double bond. | Streptomyces, Rhodococcus |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Oxidation of 3β-hydroxyl group. | Nocardia, Mycobacterium |

| Side-chain cleavage enzymes | Cleavage of the cholesterol side chain. | Mycobacterium |

Strategic Chemical Synthesis and Derivatization for Investigating 5alpha Cholest 7 En 3 One

Development of Synthetic Routes to 5alpha-Cholest-7-en-3-one and its Analogs

The synthesis of this compound and its analogs often starts from readily available sterols like cholesterol or its derivatives. A common approach involves the oxidation of the 3β-hydroxyl group of the corresponding sterol, 5α-cholest-7-en-3β-ol (lathosterol), to a ketone. sigmaaldrich.com This transformation can be achieved using various oxidizing agents.

Furthermore, synthetic routes can be designed to introduce modifications at different positions of the steroid nucleus or the side chain. For instance, analogs with altered stereochemistry or additional functional groups can be prepared to probe specific molecular interactions. The synthesis of derivatives such as 4,4-dimethyl-5alpha-cholest-7-en-3-one highlights the possibility of creating analogs with modified A-rings. nih.gov The dehydrohalogenation of halo-ketosteroids derived from cholesterol or β-sitosterol can also yield various dienone and trienone analogs, expanding the library of available compounds for study. researchgate.net

| Starting Material | Key Transformation | Product |

| 5α-Cholest-7-en-3β-ol | Oxidation of 3β-hydroxyl group | This compound |

| Cholesterol | Multi-step synthesis including oxidation and isomerization | This compound |

| β-Sitosterol | Dehydrohalogenation of derived halo-ketosteroids | Various unsaturated ketosteroid analogs |

Isotopic Labeling Methodologies for Mechanistic and Tracer Studies

Isotopic labeling is an indispensable tool for elucidating the metabolic pathways and reaction mechanisms involving this compound. The introduction of stable or radioactive isotopes allows for the tracking of the molecule and its metabolites in biological systems.

Deuterium (B1214612) (²H), a stable isotope of hydrogen, is frequently used to probe reaction mechanisms due to the kinetic isotope effect (KIE). chem-station.com Replacing a hydrogen atom with deuterium at a specific position can slow down a reaction if the cleavage of that C-H bond is rate-determining. This allows researchers to identify key steps in enzymatic or chemical transformations. For steroids, methods have been developed for the specific incorporation of deuterium at various positions, such as the synthesis of [6,7,7-²H₃] sterols. nih.govnih.gov These labeled compounds are invaluable for mass spectrometric studies to understand metabolic conversions. nih.gov For example, a facile synthesis of deuterium-labeled steroid 3,6-diols has been described, which can serve as precursors for studying the biosynthesis of other steroids. scilit.com

Key Deuteration Techniques for Steroids:

| Technique | Description | Application |

| Base-catalyzed exchange | Exchange of protons with deuterium from D₂O in the presence of a base. nih.gov | Introduction of deuterium at enolizable positions. |

| Metal deuteride (B1239839) reduction | Reduction of carbonyl groups or other functionalities with reagents like sodium borodeuteride (NaBD₄). nih.govscilit.com | Stereospecific introduction of deuterium. |

| Catalytic H/D exchange | Use of metal catalysts to facilitate the exchange of C-H bonds with deuterium from D₂O. chem-station.com | Labeling of typically unreactive C-H bonds. |

Tritium (³H), a radioactive isotope of hydrogen, is employed in tracer studies to follow the metabolic fate of steroids due to its high sensitivity of detection. Tritium-labeled compounds can be administered to cells or organisms to trace their absorption, distribution, metabolism, and excretion. nih.gov For instance, tritium-labeled galactosylceramide has been used to study its degradation in living cells. mdpi.com In the context of cholestane (B1235564) derivatives, studies have utilized tritium-labeled 7α-hydroxy-4-cholesten-3-one to trace its conversion into primary bile acids like cholic acid and chenodeoxycholic acid. nih.gov This type of analysis provides quantitative data on the flux through different metabolic pathways.

Synthesis of Modified Sterol Structures for Structure-Activity Relationship (SAR) Exploration

The synthesis of a diverse range of modified sterol structures is crucial for understanding the relationship between the chemical structure of a compound and its biological activity (SAR). By systematically altering different parts of the this compound molecule, researchers can identify the key structural features required for its biological effects.

Modifications can include:

Introduction of unsaturation: Creating additional double bonds in the steroid nucleus can alter its planarity and electronic properties.

Modification of the side chain: Shortening, lengthening, or adding functional groups to the side chain can influence metabolic stability and receptor binding.

Substitution at various positions: Adding substituents like alkyl groups, halogens, or hydroxyl groups to the steroid core can probe specific interactions with biological targets. For example, the synthesis of 4,4-dimethyl-5alpha-cholest-7-en-3-one introduces gem-dimethyl groups at the C4 position. nih.govymdb.ca

These SAR studies are essential for designing more potent and selective analogs for potential therapeutic applications or as research tools. The investigation of various 1,3-thiazole derivatives as cholinesterase inhibitors serves as an example of how systematic structural modifications can lead to the identification of compounds with improved activity. academie-sciences.frirb.hr

Advanced Analytical Approaches for Characterizing 5alpha Cholest 7 En 3 One in Research Settings

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic techniques are indispensable for the detailed molecular-level investigation of 5alpha-cholest-7-en-3-one. These methods provide critical information regarding the compound's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the complete structural and stereochemical elucidation of this compound. Both ¹H and ¹³C NMR are employed to map the carbon and proton framework of the molecule.

In ¹H NMR spectra of 3-oxosteroids, the chemical shifts and coupling constants of specific protons are diagnostic for the stereochemistry at the A/B ring junction. For instance, a simple method to distinguish between 5α and 5β isomers is based on the signals of the C-4 protons. researchgate.net The analysis of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), provides definitive assignments of proton-proton correlations, which is crucial for confirming the connectivity within the steroid nucleus and the side chain. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. researchgate.net The distinct chemical shifts of the carbonyl carbon (C-3) and the carbons involved in the double bond (C-7 and C-8) are key identifiers. The complete assignment of the ¹³C NMR spectrum provides a unique fingerprint of the this compound structure.

A representative, though not exhaustive, table of expected NMR data for a similar cholestane (B1235564) derivative is provided below.

Table 1: Representative NMR Data for a Cholestane Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-3 | - | ~212 |

| C-5 | ~1.52 (m) | - |

| C-7 | - | ~120 |

| C-8 | - | ~135 |

| C-18 | ~0.65 (s) | ~12 |

| C-19 | ~1.00 (s) | ~19 |

Note: This data is illustrative and specific shifts for this compound may vary. Data is based on typical values for related 3-oxosteroids. researchgate.netresearchgate.net

Mass spectrometry (MS) is a cornerstone technique for determining the precise molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the calculation of its elemental formula with high confidence.

Electron ionization (EI) is a common technique used in conjunction with gas chromatography. The resulting mass spectrum displays a characteristic fragmentation pattern. For steroidal ketones, fragmentation often involves cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org Another significant fragmentation pathway for steroids is the cleavage of the D-ring. researchgate.net

Tandem mass spectrometry (MS/MS) provides even greater structural detail. In this technique, a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected and then fragmented to produce a product ion spectrum. nih.gov This fragmentation pattern is highly specific to the compound's structure and can be used for unambiguous identification, even in complex mixtures.

Table 2: Illustrative Mass Spectrometry Data for a Cholestenone Derivative

| Technique | Ion Type | m/z | Significance |

|---|---|---|---|

| HRMS | [M+H]⁺ | 385.3476 | Accurate mass of the protonated molecule. nih.gov |

| MS/MS | Precursor Ion | 387.3621 | Selected for fragmentation. nih.gov |

| MS/MS | Product Ion | 369.2 | Loss of water from the precursor ion. nih.gov |

Note: This data is based on publicly available spectra for a related compound, Cholest-7-en-3beta-ol, and serves as an example of the types of data obtained.

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for the separation of this compound from other sterols and lipids in biological extracts, enabling its accurate quantification and further characterization.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds like sterols. For the analysis of this compound, it is often necessary to derivatize the compound to increase its volatility and improve its chromatographic behavior. A common derivatization for the related 3β-hydroxy sterol is trimethylsilylation. nist.gov

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. GC-MS has been widely used for the measurement of sterols in various biological samples, including plasma. researchgate.net The use of stable isotope-labeled internal standards in GC-MS allows for accurate quantification through isotope dilution mass spectrometry. nih.gov

The retention time of the derivatized this compound and its unique mass spectrum allow for its positive identification and quantification, even at low concentrations within a complex biological matrix. researchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique for both the analytical quantification and preparative isolation of this compound. HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. Both normal-phase and reversed-phase HPLC can be employed for sterol separations.

For quantitative analysis, HPLC is often coupled with a suitable detector, such as a UV detector (as the enone chromophore absorbs UV light) or a mass spectrometer (LC-MS). LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it an ideal tool for analyzing sterols in biological fluids. researchgate.net

Preparative HPLC allows for the isolation of pure this compound from a mixture. This is particularly useful for obtaining sufficient quantities of the compound for further structural elucidation by NMR or for use in biological assays. A purity of ≥95.0% as determined by HPLC is often a benchmark for commercially available standards of related compounds. sigmaaldrich.com

Enzymatic Assays for Monitoring Sterol Conversions

Enzymatic assays are critical for studying the biosynthesis and metabolism of this compound. These assays monitor the activity of enzymes involved in the conversion of this sterol to downstream products or its formation from precursors.

For instance, the conversion of lathosterol (B1674540) (5α-cholest-7-en-3β-ol) to 7-dehydrocholesterol (B119134) is a key step in cholesterol biosynthesis. The enzyme responsible for this, 3β-hydroxysteroid-Δ⁷-reductase, can be studied using assays that monitor the disappearance of the substrate or the appearance of the product. Similarly, the conversion of cholest-5-ene-3β, 7α-diol to 7α-hydroxycholest-4-en-3-one is another important enzymatic reaction in bile acid synthesis. nih.gov

These assays often involve incubating the substrate with a preparation of the enzyme, such as liver microsomes, and then extracting the sterols and analyzing them by techniques like GC-MS or HPLC. nih.gov The use of radiolabeled substrates can greatly enhance the sensitivity of these assays. By monitoring the conversion of radiolabeled precursors, researchers can trace the metabolic fate of this compound and related compounds.

Furthermore, the levels of certain sterol intermediates in the blood can serve as markers for the activity of specific enzymes. For example, the concentration of 7α-hydroxy-4-cholesten-3-one in plasma has been shown to correlate with the activity of hepatic cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-dehydrocholesterol |

| 7α-hydroxy-4-cholesten-3-one |

| 7α-hydroxycholesterol |

| 7α,12α,-dihydroxycholest-4-en-3-one |

| Cholest-4-en-3-one |

| Cholest-5-ene-3β,7β-diol, 3-acetate |

| Cholest-7-en-3,5,6 triol |

| Cholest-7-en-3beta-ol |

| Cholestane-3,7-dione |

| Cholesterol |

| Desmosterol |

| Lathosterol |

| Methyl-3,7-dioxocholanate |

Biophysical Methods for Sterol-Enzyme Interaction Studies

The investigation of interactions between sterols and enzymes is crucial for understanding the molecular mechanisms of cellular processes, including biosynthesis and metabolism. Biophysical methods offer powerful tools to probe these interactions in controlled environments that mimic physiological conditions. These techniques allow researchers to quantify the binding kinetics, affinity, and conformational changes that occur when an enzyme interacts with its sterol substrate or modulator. Among these methods, techniques that utilize model membrane systems are particularly valuable for studying membrane-bound enzymes that act on lipophilic sterols.

Application of Sterol Monolayer Systems

Sterol monolayer systems, formed at an air-water interface using a Langmuir trough, serve as a simplified yet powerful model of a biological membrane leaflet. researchgate.net This technique allows for precise control over the lateral packing density and surface pressure of sterol molecules, enabling detailed investigation into how enzymes interact with sterols presented in a membrane-like environment. researchgate.netnih.gov The interaction of an enzyme, injected into the aqueous subphase, with the sterol monolayer can be monitored by measuring changes in surface pressure (π) or surface area (A).

The study of this compound, a ketone derivative of the cholesterol precursor lathosterol, and its interaction with enzymes can be effectively carried out using this methodology. sigmaaldrich.com For instance, enzymes involved in sterol metabolism, such as sterol dehydrogenases or isomerases, could be studied. The core principle relies on the enzyme's activity or binding to the monolayer, which perturbs the arrangement of the sterol molecules. This perturbation is detected as a change in the surface properties of the monolayer.

Research Findings and Experimental Data

In a typical experiment, a solution of this compound in a volatile organic solvent is spread on an aqueous buffer, forming a monomolecular layer at the interface upon solvent evaporation. The enzyme of interest is then injected into the aqueous subphase.

Enzyme Insertion and Binding: If the enzyme has an affinity for this compound, it may insert partially or wholly into the monolayer. This insertion increases the total surface area if the pressure is held constant, or it increases the surface pressure if the area is fixed. This is a direct indication of a sterol-enzyme interaction. Studies on other sterols, like cholesterol, with enzymes such as cholesterol oxidase have demonstrated the utility of this approach, showing that the enzyme can recognize and react with its substrate in a monolayer. nih.gov

Surface Pressure-Area (π-A) Isotherms: Compressing the monolayer and measuring the corresponding surface pressure generates a π-A isotherm, which provides information on the physical state and stability of the sterol film. The presence of an interacting enzyme in the subphase can significantly alter the isotherm. For example, the area per molecule might increase, or the pressure at which the monolayer collapses might change. These changes provide quantitative data on the nature and strength of the interaction. Research on various sterol-phospholipid mixtures has shown that molecular interactions can be characterized as attractive or repulsive based on deviations from ideal mixing behavior observed in π-A isotherms. researchgate.net

Enzymatic Conversion: If the enzyme is active on this compound, the reaction can be followed in real-time. The product of the reaction will likely have different molecular dimensions and packing properties compared to the substrate. This change in the monolayer's composition would lead to a time-dependent change in surface pressure or area, allowing for the calculation of enzymatic activity at the interface. For example, the oxidation of cholesterol by cholesterol oxidase in a monolayer setup has been shown to proceed at measurable rates. nih.gov

The data below illustrates hypothetical results from a monolayer experiment designed to study the interaction between this compound and a putative interacting enzyme.

Table 1: Hypothetical Data from a Sterol Monolayer Interaction Study

| Experimental Condition | Initial Surface Pressure (mN/m) | Change in Surface Pressure (Δπ) after Enzyme Injection (mN/m) | Mean Molecular Area at 15 mN/m (Ų/molecule) | Collapse Pressure (mN/m) |

| This compound Monolayer (Control) | 10.0 | 0.0 | 40.5 | 38.0 |

| This compound + Active Enzyme | 10.0 | +5.2 | 44.1 | 35.5 |

| This compound + Denatured Enzyme | 10.0 | +0.3 | 40.7 | 37.8 |

This interactive table presents hypothetical data. An increase in surface pressure (Δπ) and mean molecular area upon the addition of an active enzyme suggests significant binding and/or structural rearrangement within the monolayer, indicative of a direct interaction. The minimal change with a denatured enzyme serves as a negative control.

Complementary techniques, such as Brewster Angle Microscopy (BAM), can be used simultaneously to visualize the morphology of the monolayer in real-time. researchgate.net This would reveal changes in the film's homogeneity, domain formation, or phase transitions resulting from the enzyme's interaction with this compound. By correlating macroscopic surface property changes with microscopic structural observations, a comprehensive understanding of the sterol-enzyme interaction at a model membrane interface can be achieved.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 5α-Cholest-7-en-3-one, and how do reaction conditions influence stereochemical outcomes?

- Methodology: Focus on protocols using cholesterol or phytosterol precursors, with emphasis on oxidation steps (e.g., Jones oxidation, Oppenauer oxidation). Compare yields and stereochemical purity via HPLC or GC-MS . For reproducibility, document solvent systems, catalysts (e.g., CrO₃), and temperature gradients. Validate outcomes using X-ray crystallography or NMR (¹H/¹³C) to confirm 3-keto and Δ⁷ configurations .

Q. How can researchers characterize the thermal stability of 5α-Cholest-7-en-3-one under varying experimental conditions?

- Methodology: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition thresholds. Pair with kinetic studies (Arrhenius plots) to model stability in solvents like DMSO or ethanol. Reference IR spectroscopy to track carbonyl group integrity during thermal stress .

Q. What spectroscopic techniques are most effective in distinguishing 5α-Cholest-7-en-3-one from structurally similar oxysterols?

- Methodology: Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, NOESY) to resolve overlapping signals. Highlight diagnostic peaks: the 3-keto group (δ ~210 ppm in ¹³C NMR) and Δ⁷ double bond (J-coupling values in ¹H NMR). Compare with databases like HMDB or Lipid Maps .

Advanced Research Questions

Q. How do contradictory data on the biological activity of 5α-Cholest-7-en-3-one in lipid signaling pathways arise, and what strategies resolve these conflicts?

- Methodology: Conduct dose-response assays (e.g., in vitro LCAT inhibition) across multiple cell lines (HEK293, HepG2) to control for cell-specific effects. Use siRNA knockdowns to isolate target proteins. Apply meta-analysis frameworks (PRISMA) to reconcile discrepancies in literature, emphasizing batch variability in compound purity .

Q. What computational models predict the binding affinity of 5α-Cholest-7-en-3-one to nuclear receptors (e.g., LXRβ), and how do force field parameters impact accuracy?

- Methodology: Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations. Validate against crystallographic data (PDB: 1UHL). Calibrate force fields (CHARMM36 vs. AMBER) to optimize ligand-receptor entropy calculations. Cross-reference with SPR-measured KD values .

Q. How can isotopic labeling (e.g., ²H, ¹³C) trace the metabolic fate of 5α-Cholest-7-en-3-one in murine models, and what analytical challenges emerge?

- Methodology: Administer ¹³C-labeled analogs via intraperitoneal injection. Use LC-MS/MS to track metabolites in liver homogenates. Address background noise via stable isotope correction algorithms. Ensure ethical compliance (IACUC protocols) for in vivo studies .

Methodological Frameworks for Contradiction Analysis

- Statistical Reconciliation : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability in bioactivity data .

- Triangulation : Cross-validate findings using orthogonal techniques (e.g., enzymatic assays vs. transcriptomics) to minimize technical bias .

- Error Propagation Models : Quantify uncertainty in synthetic yields using Monte Carlo simulations, accounting for reagent purity and instrumental error .

Ethical and Reproducibility Guidelines

- Data Transparency : Share raw NMR/MS spectra via repositories like Zenodo, adhering to FAIR principles .

- Replication Protocols : Detail centrifugation speeds, filtration pore sizes, and lyophilization durations to ensure procedural consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.